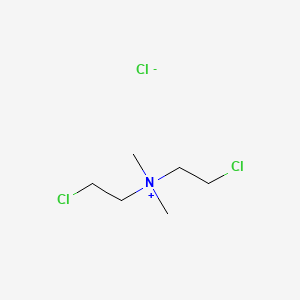
Bis(2-chloroethyl)dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl)dimethylammonium chloride: is a chemical compound with the molecular formula C6H14Cl2N N-(2-Chloroethyl)-N,N-dimethylammonium chloride . This compound is typically found in the form of a white crystalline powder and is soluble in water. It is used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)dimethylammonium chloride typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds as follows:
(CH3)2NH+ClCH2CH2OH+HCl→(CH3)2NCH2CH2Cl⋅HCl+H2O
The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out. The crystals are filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-chloroethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-chloroethyl)dimethylammonium chloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of quaternary ammonium salts, which are important in phase transfer catalysis .
Biology: In biological research, the compound is used to study the effects of alkylating agents on DNA. It is also used in the synthesis of biologically active molecules .
Medicine: It is studied for its ability to alkylate DNA and inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of surfactants, disinfectants, and other specialty chemicals .
Mecanismo De Acción
Bis(2-chloroethyl)dimethylammonium chloride exerts its effects primarily through the alkylation of DNA. The compound forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine base. This results in the formation of interstrand cross-links (ICLs), which inhibit DNA replication and transcription, leading to cell death .
Comparación Con Compuestos Similares
- Bis(2-chloroethyl)amine hydrochloride
- Bis(2-chloroethyl)ammonium chloride
- Bis(2-chloroethyl)sulfide
Comparison: Bis(2-chloroethyl)dimethylammonium chloride is unique due to its dimethylammonium group, which imparts different chemical properties compared to other similar compoundsThis difference in structure leads to variations in reactivity and toxicity .
Propiedades
Número CAS |
63977-49-1 |
|---|---|
Fórmula molecular |
C6H14Cl3N |
Peso molecular |
206.5 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H14Cl2N.ClH/c1-9(2,5-3-7)6-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MGFVNWXRFBPCJJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCCl)CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


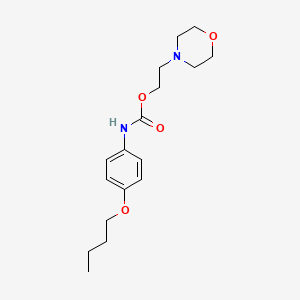
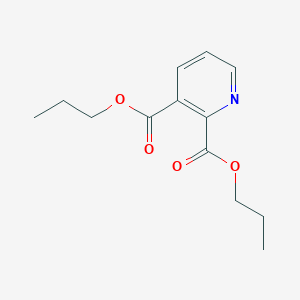
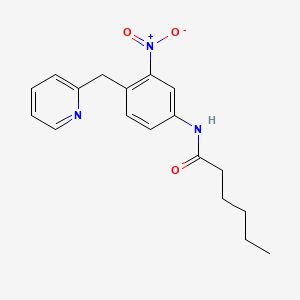
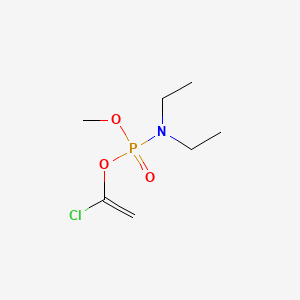

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
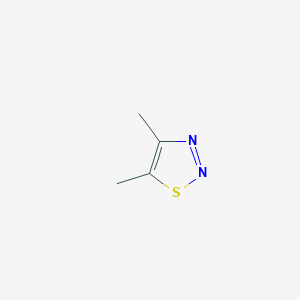
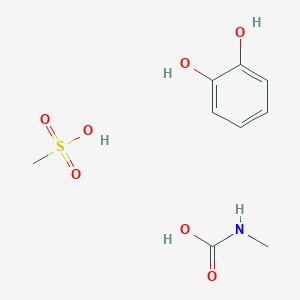
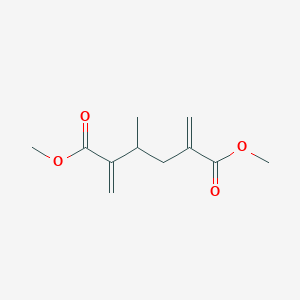
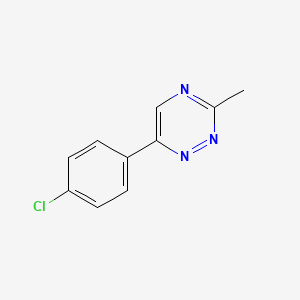

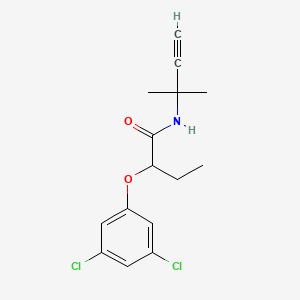
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

